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Compound of Interest

1-[(2-
Compound Name:
bromophenoxy)acetylpiperidine

cat. No.: B5659959

Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary

2-Bromophenoxyacetic acid piperidide (CAS Registry Number: Not widely listed as a
commodity chemical; structurally defined as 1-[(2-bromophenoxy)acetyl]piperidine) is a
specialized chemical intermediate and bioactive probe used primarily in medicinal chemistry
and agrochemical research.[1][2]

Belonging to the class of phenoxyacetamides, this compound serves as a critical lipophilic
scaffold in Structure-Activity Relationship (SAR) studies. Unlike its parent acid (2-
bromophenoxyacetic acid), which exhibits auxin-like herbicidal activity, the piperidide derivative
modifies the electronic and steric environment of the side chain, altering its interaction with
biological targets such as auxin binding proteins (ABP), cyclooxygenase (COX) enzymes, and
potentially Free Fatty Acid Receptor 1 (FFA1/GPR40).

This guide provides a comprehensive technical overview for researchers synthesizing or
evaluating this compound for antimicrobial, anti-inflammatory, or herbicidal applications.

Chemical Identity & Physicochemical Properties[1]
[31[4][5][6][7][8][°]

Nomenclature & Structure[7]
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IUPAC Name: 1-[2-(2-bromophenoxy)acetyl]piperidine

Common Names: 2-Bromophenoxyacetic acid piperidide; N-(2-
Bromophenoxyacetyl)piperidine

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18 g/mol

Structural Pharmacophore

The molecule consists of three distinct pharmacophoric regions:

 Lipophilic Tail (Aryl Group): A 2-bromophenyl ring providing steric bulk and halogen-bonding
capability.

» Linker: An oxyacetyl bridge (-O-CH2-CO-) conferring flexibility and hydrogen bond
acceptance.

» Hydrophilic Head (Amine): A piperidine ring acting as a tertiary amide, increasing metabolic
stability compared to esters.

Physicochemical Data (Predicted & Experimental
Consensus)
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Property Value | Range Note
) ) ) Typically white to off-white
Physical State Solid (Crystalline)
needles.
_ _ Dependent on solvent of
Melting Point 85-95 °C o
recrystallization (EtOH/Water).
Moderate lipophilicity; suitable
LogP (Octanol/Water) 26+0.3 for CNS/membrane
penetration.
B Poorly soluble in neutral
Solubility (Water) < 0.5 mg/mL .
agqueous media.
- ] ] Soluble in DCM, DMSO,
Solubility (Organic) High
Ethanol, Ethyl Acetate.
Neutral amide; no ionizable
pKa N/A ) ) )
protons in physiological range.
H-Bond Donors 0 Lacks free N-H or O-H groups.
Amide carbonyl, Ether oxygen,
H-Bond Acceptors 3

Piperidine nitrogen lone pair.

Synthesis & Manufacturing Protocols

The synthesis follows a convergent pathway, typically employing a Schotten-Baumann reaction
or DCC-mediated coupling. The following protocol is optimized for laboratory-scale production
(10-50 mmol scale) with high purity.

Reaction Scheme (Graphviz Visualization)
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Figure 1: Two-step convergent synthesis pathway via acid chloride activation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromophenoxyacetic Acid

e Reagents: 2-Bromophenol (17.3 g, 0.1 mol), Chloroacetic acid (11.3 g, 0.12 mol), NaOH (8.0
g, 0.2 mol), Water (100 mL).

e Procedure:
o Dissolve 2-bromophenol in NaOH solution.
o Add chloroacetic acid slowly.
o Reflux the mixture for 4—-6 hours.
o Cool to room temperature and acidify with HCI (conc.) to pH ~2.
o Filter the precipitated crude acid.
o Purification: Recrystallize from hot water or ethanol-water (1:1).

o Yield: ~75-85%.
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Step 2: Amidation to Piperidide

Activation: Dissolve 2-bromophenoxyacetic acid (2.31 g, 10 mmol) in dry dichloromethane
(DCM, 20 mL). Add thionyl chloride (1.5 mL) and a catalytic drop of DMF. Reflux for 2 hours
until gas evolution ceases. Evaporate excess SOCI: in vacuo.

Coupling: Redissolve the residue (acid chloride) in dry DCM (15 mL).

Addition: Cool to 0°C. Add a mixture of Piperidine (1.0 mL, 10 mmol) and Triethylamine (1.5
mL) dropwise.

Workup: Stir at room temperature for 3 hours. Wash organic layer with 1M HCI (to remove
unreacted amine), then saturated NaHCOs (to remove unreacted acid), and finally Brine.

Isolation: Dry over anhydrous Na=SOa4, filter, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography
(Ethyl Acetate:Hexane 1:4).

Biological Applications & Pharmacology[9]

This compound is primarily a research tool used to probe specific biological pathways.[1] It is

not a marketed drug but possesses significant bioactivity in three domains.

Herbicidal & Auxin Activity

Phenoxyacetic acid derivatives are classic auxin mimics (e.g., 2,4-D).

Mechanism: The free acid form binds to the TIR1 ubiquitin ligase complex.

Piperidide Effect: The conversion to an amide (piperidide) masks the carboxylic acid,
creating a pro-herbicide. In plants possessing amidase enzymes, the piperidine ring is
cleaved, releasing the active 2-bromophenoxyacetic acid.

Application: Used in controlled-release herbicide formulations or to study plant metabolism of
xenobiotics.

Medicinal Chemistry: Anti-inflammatory & Analgesic
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o Target: Cyclooxygenase (COX) inhibition.

e Rationale: The 2-bromo substituent provides steric hindrance similar to the methyl groups in

Mepivacaine or the chloro groups in Diclofenac.

 Activity: Phenoxyacetamides have shown moderate analgesic activity in rodent models

(writhing test), likely via non-narcotic peripheral mechanisms.

Antimicrobial Properties[8][9][10]

e Spectrum: Gram-positive bacteria (e.g., S. aureus) and certain fungi.

e Mechanism: Lipophilic perturbation of the cell membrane. The 2-bromo group enhances

lipophilicity (LogP ~2.6), facilitating membrane insertion.

Structure-Activity Relationship (SAR) Logic
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Figure 2: Structure-Activity Relationship (SAR) analysis of the core pharmacophore.

Safety & Handling (MSDS Highlights)

As a halogenated organic amide, standard safety protocols for "Irritant" chemicals apply.
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Hazard Class GHS Code Description
Acute Toxicity H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[3]

Causes serious eye irritation.

Eye Irritation H319
[3]

May cause respiratory
STOT-SE H335 o
irritation.

o Storage: Store in a cool, dry place (2—8°C recommended for long-term stability).

o Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber
(due to Bromine content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemimpex.com [chemimpex.com]

e 2.A16900.06 [thermofisher.com]

¢ 3. 2-Bromophenylacetic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
e 4. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

e 5. ijirt.org [ijirt.org]

¢ To cite this document: BenchChem. [Technical Guide: 2-Bromophenoxyacetic Acid
Piperidide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5659959#2-bromophenoxyacetic-acid-piperidide-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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